![molecular formula C10H23N3 B2802795 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine CAS No. 1156830-58-8](/img/structure/B2802795.png)
1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Synthesis Analysis
The synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms, was carried out using Pd (0)-catalyzed amination .
Chemical Reactions Analysis
In the synthesis of N- (3-aminopropyl)imidazole-based poly (ionic liquid), 3-aminopropyl triethoxysilane was applied as a functionalized agent .
Physical And Chemical Properties Analysis
The hydrophobic, physical, and mechanical properties of pure polyurethane and the composite type (nano, micro, and hybrid) fabricated with the drop casting method were examined in this study. 3-Aminopropyl triethoxysilane was applied as a functionalized agent .
Scientific Research Applications
Nanoparticle Synthesis
1-(3-Aminopropyl)-N,N-dimethylpiperidin-4-amine: contributes to nanoparticle synthesis, particularly in the preparation of magnetite nanoparticles. Here’s a specific application:
- Magnetite Nanoparticles : Researchers have developed a straightforward method for preparing magnetite nanoparticles using two bases: 1-(3-aminopropyl)imidazole and sodium hydroxide. Fourier transform infrared spectroscopy (FTIR) confirms the structural characteristics of these nanoparticles . These magnetic nanoparticles find applications in drug delivery, imaging, and environmental remediation.
Chromatography and Mass Spectrometry
In addition to the above fields, 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine has relevance in analytical chemistry:
- Chromatography and Mass Spectrometry : Avantor, a leading supplier of laboratory materials, emphasizes the compound’s role in chromatography and mass spectrometry applications. It likely contributes to sample manipulation or protein interactions during mass spectrometry experiments .
Safety and Hazards
Future Directions
In future research, the synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms, could be carried out using Pd (0)-catalyzed amination .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with 3-phosphoinositide-dependent protein kinase 1 .
Mode of Action
It’s worth noting that n-nitrosamines, a class of compounds to which en300-4189023 might belong, can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of carcinogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
Similar compounds have been known to affect pathways related to 3-phosphoinositide-dependent protein kinase 1 .
Pharmacokinetics
Similar compounds have shown that they reach maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . They are primarily hydrolyzed by serum peptidases into 2 metabolites, neither of which has substantial activity . These compounds and their metabolites are recovered almost entirely in the urine .
Result of Action
Similar compounds have been known to reduce blood loss in animal models in which a variety of anticoagulants are used .
properties
IUPAC Name |
1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-12(2)10-4-8-13(9-5-10)7-3-6-11/h10H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIXLDPXPCLNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine | |
CAS RN |
1156830-58-8 |
Source
|
Record name | 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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